

In-Depth Technical Guide: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

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Compound of Interest

Compound Name: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No.: B159543

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CAS Number: 129799-15-1

This technical guide provides a comprehensive overview of **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate**, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 2-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties of **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate**

Property	Value	Source
CAS Number	129799-15-1	[1][2]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₄	[1][3]
Molecular Weight	244.29 g/mol	[1][3]
Appearance	Colorless to light yellow oil/liquid	[4]
Boiling Point	321.3±37.0 °C (Predicted)	[4]
Density	1.118 g/mL (Predicted)	[4]
pKa	7.25±0.40 (Predicted)	[4]
Storage Temperature	2-8°C, protect from light	[4]

Synthesis and Experimental Protocols

The synthesis of **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate** can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following is a representative experimental protocol.[5]

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid

This protocol involves three main steps: esterification of pyrazine-2-carboxylic acid, hydrogenation of the pyrazine ring, and Boc protection of the piperazine nitrogen.

Step 1: Methyl pyrazine-2-carboxylate Synthesis

- To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) in methanol (100 mL), add thionyl chloride (57.51 g, 0.48 mol) dropwise at 0–10°C.
- Stir the mixture overnight at room temperature (23°C).
- Concentrate the reaction mixture under reduced pressure.
- Adjust the pH of the residue with a saturated aqueous sodium bicarbonate solution.

- Extract the mixture twice with ethyl acetate.
- Combine the organic phases and concentrate to yield methyl pyrazine-2-carboxylate as a light yellow solid.[\[5\]](#)

Step 2: Methyl piperazine-2-carboxylate Synthesis

- Hydrogenate the methyl pyrazine-2-carboxylate from Step 1. (Detailed experimental conditions for this specific hydrogenation were not available in the searched literature, but typically involve a catalyst such as Palladium on carbon under a hydrogen atmosphere).

Step 3: **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate** Synthesis

- To a solution of methyl piperazine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction mixture by washing with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate** as a colorless oil.[\[5\]](#)

DOT Diagram: Synthesis Workflow

Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Pyrazine-2-carboxylic Acid

Esterification
(SOCl₂, MeOH)

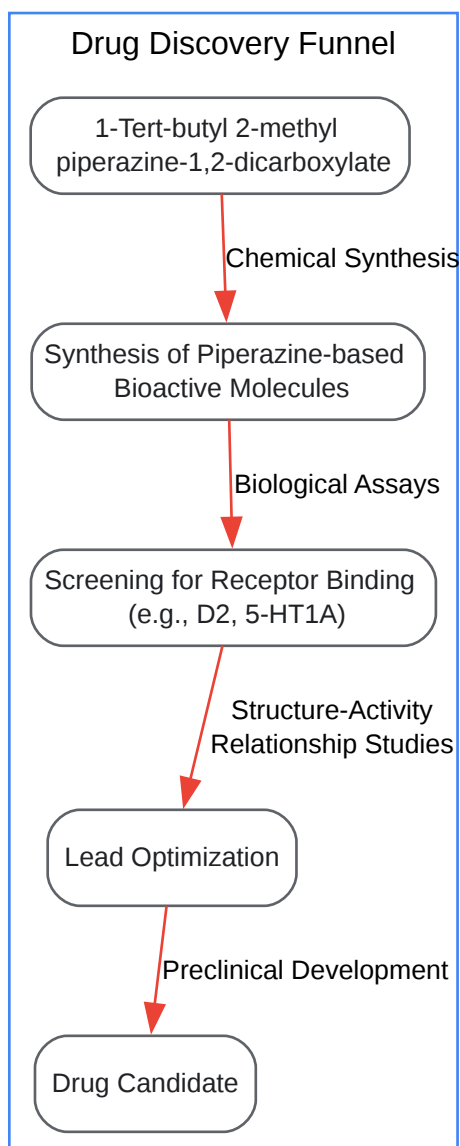
Methyl pyrazine-2-carboxylate

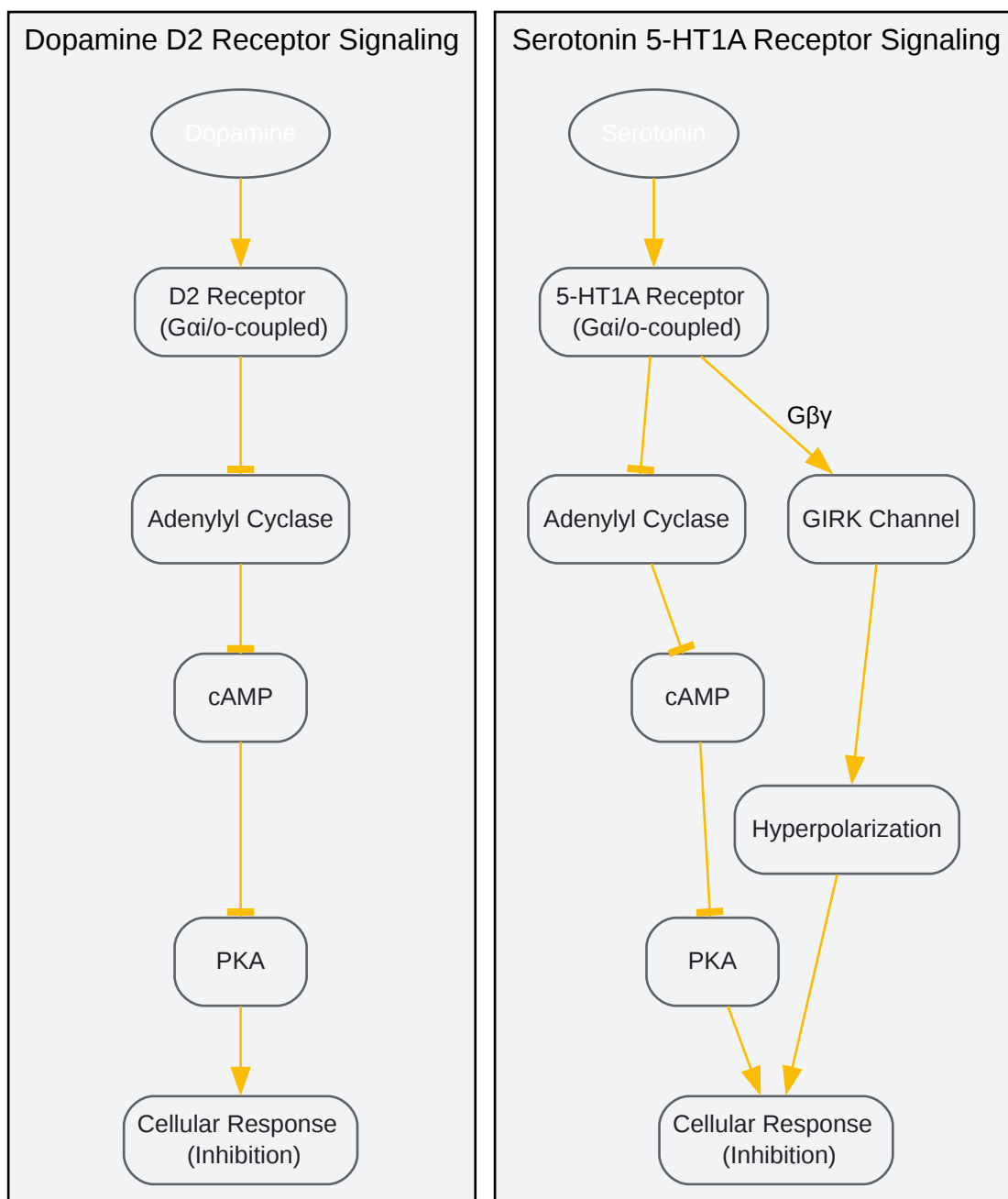
Hydrogenation
(e.g., H₂, Pd/C)

Methyl piperazine-2-carboxylate

Boc Protection
((Boc)₂O, Base)

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate





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